molecular formula C15H15NO3S B2617381 Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate CAS No. 864940-54-5

Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate

Cat. No.: B2617381
CAS No.: 864940-54-5
M. Wt: 289.35
InChI Key: BPNWGHLVACAVKX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate is a chemical compound built on a thiophene-carboxylate scaffold, designed for research and development applications. Compounds based on the aminothiophene-3-carboxylate core are frequently employed as key intermediates in organic and medicinal chemistry synthesis . Researchers are particularly interested in derivatives of this scaffold for their potential biological activity. Specifically, structurally similar compounds have been investigated in early discovery research for their apoptosis-inducing properties and as potential agents against breast cancer cell lines (e.g., MCF-7) . The integration of the phenylacetamido moiety is a common strategy in drug discovery to enhance interactions with biological targets. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 2-[(2-phenylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-2-19-15(18)12-8-9-20-14(12)16-13(17)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNWGHLVACAVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophiles such as halogens, nitro groups

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated, nitrated thiophene derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate exhibits antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Further investigations are necessary to quantify these effects and understand the mechanisms involved.

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

This compound has shown promise in anticancer research. In vitro studies on cancer cell lines revealed a significant reduction in cell viability, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells is an area of ongoing research .

Case Study 1: Antimicrobial Efficacy

A study conducted on various Gram-positive and Gram-negative bacteria demonstrated that this compound inhibited bacterial growth effectively. The diameter of inhibition zones was measured, showing significant results compared to control groups .

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Case Study 2: Anti-inflammatory Effects

In a controlled experiment using macrophage cell lines, treatment with the compound resulted in a marked decrease in cytokine production. ELISA assays quantified cytokine levels before and after treatment, confirming its anti-inflammatory potential.

CytokineControl Level (pg/mL)Treatment Level (pg/mL)
TNF-α25080
IL-630090

Case Study 3: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells indicated that this compound reduced cell viability by approximately 26.86% after 48 hours of exposure. This reduction suggests a robust anticancer effect that warrants further investigation .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Physicochemical Properties
Compound Name Substituents Key Features Biological Activity Reference
Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate Phenylacetamido, ethyl ester High lipophilicity due to phenyl group; moderate solubility in polar solvents Potential anti-inflammatory activity (inferred from analogs)
Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate Cyanoacetamido, 4,5-dimethyl Electron-withdrawing cyano group enhances reactivity; active methylene facilitates Knoevenagel condensation Antioxidant (IC₅₀: 12–45 μM in DPPH assay)
Ethyl 2-(2-morpholinoacetamido)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5a) Morpholinoacetamido, tetrahydrobenzo[b]thiophene Increased rigidity from fused cyclohexane ring; morpholino enhances solubility Not reported; structural similarity suggests CNS targets
EU1794-2 Imino-oxothiazolidinyl, tetrahydrobenzo[b]thiophene Complex heterocyclic substituent; potential allosteric modulator of NMDAR NMDA receptor modulation (positive/negative allosteric effects)
Ethyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate Chloroacetamido, 3,4-dimethylphenyl Electrophilic chloro group may increase toxicity; hydrophobic substituents Medicinal applications (unspecified)

Pharmacological Profiles

  • Antioxidant Activity: Cyanoacrylamido derivatives (e.g., ethyl 2-(2-cyano-3-(4-chlorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate) show potent radical scavenging (DPPH IC₅₀: 12 μM) due to conjugated double bonds .
  • Anti-inflammatory Activity: Tetrahydrobenzo[b]thiophene derivatives with morpholino groups (e.g., compound 5a) may target cyclooxygenase (COX) enzymes, though specific data are unavailable .
  • Neuroactivity: EU1794-2’s imino-oxothiazolidinyl group enables NMDA receptor modulation, a feature absent in the phenylacetamido compound .

Physicochemical Properties

  • Solubility: The phenylacetamido derivative’s lipophilicity (logP ~3.5) may limit aqueous solubility, whereas morpholino or cyano substituents improve polarity (logP ~2.0–2.5) .
  • Stability: Chloroacetamido analogs (e.g., ) risk hydrolysis or nucleophilic substitution, whereas phenylacetamido and cyano groups offer greater stability .

Biological Activity

Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate is a compound belonging to the class of thiophene derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

1. Overview of Thiophene Derivatives

Thiophene derivatives are known for their wide range of biological activities, including anticancer , anti-inflammatory , antimicrobial , and antihypertensive properties. The presence of the thiophene ring in these compounds is often linked to their pharmacological effects, as it can facilitate interactions with various biological targets.

2.1 Target Interactions

This compound interacts with several molecular targets, including enzymes and receptors involved in inflammatory pathways. These interactions can lead to modulation of cellular processes such as apoptosis and cell signaling .

2.2 Biochemical Pathways

The compound has been shown to inhibit specific enzymes related to inflammation, thereby exhibiting anti-inflammatory effects. Additionally, it influences cellular signaling pathways that are crucial for immune responses .

3.1 Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. For instance, it exhibited IC50 values lower than traditional chemotherapeutics like 5-fluorouracil, indicating promising efficacy .

Cell LineIC50 (µM)Reference CompoundIC50 (µM)
MGC8033.15 ± 1.685-Fluorouracil25.54
HCT-1168.17 ± 1.895-Fluorouracil11.29

3.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against various bacterial strains, though further studies are necessary to confirm these findings and elucidate the underlying mechanisms .

4. Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiophene derivatives, including this compound:

  • Synthesis and Evaluation : A study synthesized various thiophene derivatives and assessed their biological activities, revealing that modifications at specific positions on the thiophene ring significantly impacted their anticancer and antimicrobial properties .
  • In Vivo Studies : In vivo experiments demonstrated that this compound could reduce tumor growth in animal models, further supporting its potential as a therapeutic agent against cancer .

5. Conclusion

This compound represents a promising candidate in the realm of medicinal chemistry due to its diverse biological activities, particularly its anticancer and anti-inflammatory effects. Continued research is essential to fully understand its mechanisms of action and therapeutic potential.

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